molecular formula C8H12O2 B3418860 2-Methylcyclohex-1-ene-1-carboxylic acid CAS No. 13148-94-2

2-Methylcyclohex-1-ene-1-carboxylic acid

Cat. No. B3418860
CAS RN: 13148-94-2
M. Wt: 140.18 g/mol
InChI Key: YIKQQGWDQHQECY-UHFFFAOYSA-N
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Description

2-Methylcyclohex-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It is a derivative of cyclohexene and carboxylic acid, with a methyl group attached .


Molecular Structure Analysis

The molecular structure of 2-Methylcyclohex-1-ene-1-carboxylic acid consists of a six-membered cyclohexene ring with a methyl group and a carboxylic acid group attached . The exact 3D structure can be obtained from a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Methylcyclohex-1-ene-1-carboxylic acid has a molecular weight of 140.18 . It has a density of 1.1±0.1 g/cm3, a boiling point of 253.1±19.0 °C at 760 mmHg, and a flash point of 117.2±16.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiomeric Derivatives Synthesis : 2-Methylcyclohex-1-ene-1-carboxylic acid plays a role in the synthesis of enantiomeric 4-methylcyclohex-3-ene-1,trans-2-diols, contributing to the preparation of des-AB-cholestane derivatives (Bolton et al., 1971).

  • Mesomorphic Properties in Derivatives : Derivatives of 2-methylcyclohex-1-ene-1-carboxylic acid exhibit mesomorphic properties, indicating potential in materials science, especially for liquid crystal applications (Bezborodov & Lapanik, 1992).

  • Applications in Bromolactone Synthesis : This compound is instrumental in the preparation of cis-2-hydroxy-1-methylcyclohex-5-ene-1-carboxylic acid, demonstrating its utility in the synthesis of complex organic molecules (Mah et al., 1978).

Materials Science and Polymer Chemistry

  • Alicyclic Polymers for Photoresist Materials : It's used in the synthesis of new alicyclic polymers, which are essential for developing 193 nm photoresist materials in the semiconductor industry (Okoroanyanwu et al., 1998).

  • Ether Cleavage in Total Synthesis : The compound plays a role in ether cleavage of related derivatives, contributing to the total synthesis of natural products containing 2-hydroxycyclohexane-carboxylic acid (Kitahara et al., 1968).

Optical Resolution and Stereochemistry

  • Optical Resolution with Tartaric Acid : Derivatives of 2-methylcyclohex-1-ene-1-carboxylic acid are used in optical resolution processes involving tartaric acid, essential for producing optically pure enantiomers in chemical synthesis (Toda et al., 1994).

  • Stereoselective Alkylation Reactions : Studies show its importance in stereoselective alkylation reactions, highlighting its role in controlling stereochemistry in organic synthesis (Bennett et al., 2012).

Spectroscopy and Reaction Mechanism Studies

  • Solvent Effect on Absorption Spectra : Research on the ultraviolet absorption spectra of 2-methylcyclohex-1-enylcarboxylic acid and its derivatives has provided insights into the effects of different solvents on spectroscopic properties (Nikolic et al., 2000).

  • Photo-induced Addition Reactions : Its derivatives are used in studies of photo-induced addition reactions, shedding light on reaction mechanisms in photochemistry (Leong et al., 1973).

Novel Synthesis and Catalysis

  • Alkyl Radical Generation : It is crucial in the generation of alkyl radicals, demonstrating its potential in radical chemistry and synthesis (Binmore et al., 1997).

  • Nucleophilic Catalysis in Esterification : This compound is involved in the study of nucleophilic catalysis for esterification of carboxylic acids, which has significant implications in organic synthesis (Shieh et al., 2002).

Safety and Hazards

The safety information for 2-Methylcyclohex-1-ene-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylcyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKQQGWDQHQECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030763
Record name 2-Methylcyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13148-94-2
Record name 2-Methyl-1-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13148-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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